molecular formula C9H8ClN3O B13688240 2-(3-Chloro-2-pyridyl)imidazole-5-methanol

2-(3-Chloro-2-pyridyl)imidazole-5-methanol

Cat. No.: B13688240
M. Wt: 209.63 g/mol
InChI Key: ZPWMICBPBYBIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-2-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both chlorine and hydroxyl functional groups in its structure makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-2-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-2-pyridinecarboxaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated derivative.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed:

    Oxidation: 2-(3-Chloro-2-pyridyl)imidazole-5-one.

    Reduction: 2-(2-Pyridyl)imidazole-5-methanol.

    Substitution: 2-(3-Amino-2-pyridyl)imidazole-5-methanol or 2-(3-Mercapto-2-pyridyl)imidazole-5-methanol.

Scientific Research Applications

2-(3-Chloro-2-pyridyl)imidazole-5-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-pyridyl)imidazole-5-methanol depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The chlorine and hydroxyl groups play crucial roles in its binding affinity and specificity. The compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

    2-(3-Chloro-2-pyridyl)imidazole: Lacks the hydroxyl group, making it less versatile in chemical reactions.

    2-(3-Bromo-2-pyridyl)imidazole-5-methanol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    2-(2-Pyridyl)imidazole-5-methanol: Lacks the chlorine atom, which can influence its chemical properties and applications.

Uniqueness: 2-(3-Chloro-2-pyridyl)imidazole-5-methanol is unique due to the presence of both chlorine and hydroxyl groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various chemical transformations and applications in different fields.

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

[2-(3-chloropyridin-2-yl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C9H8ClN3O/c10-7-2-1-3-11-8(7)9-12-4-6(5-14)13-9/h1-4,14H,5H2,(H,12,13)

InChI Key

ZPWMICBPBYBIHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=NC=C(N2)CO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.